

Boc-D-pen(acm)-OH chemical structure and IUPAC name

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Compound of Interest

Compound Name: **Boc-D-pen(acm)-OH**

Cat. No.: **B558470**

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An In-Depth Technical Guide to **Boc-D-pen(Acm)-OH**

This guide provides comprehensive technical information on N- α -(tert-butoxycarbonyl)-S-(acetamidomethyl)-D-penicillamine, commonly abbreviated as **Boc-D-pen(Acm)-OH**. It is intended for researchers, scientists, and professionals in drug development and peptide chemistry. This protected amino acid analogue is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of D-penicillamine residues, which can confer unique structural constraints and proteolytic resistance to synthetic peptides.

Chemical Structure and IUPAC Name

Boc-D-pen(Acm)-OH is a derivative of the non-proteinogenic amino acid D-penicillamine. It features two key protecting groups: the tert-butoxycarbonyl (Boc) group on the alpha-amino group and the acetamidomethyl (Acm) group on the thiol side chain. The Boc group is acid-labile, designed for temporary protection during peptide chain elongation, while the Acm group is stable to these acidic conditions, providing orthogonal protection for the sulfur moiety^[1].

IUPAC Name: (2S)-3-((acetamidomethyl)thio)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid^[2].

Below is a two-dimensional representation of the chemical structure.

Caption: 2D Chemical Structure of **Boc-D-pen(Acm)-OH**.

Physicochemical Data

The key quantitative properties of **Boc-D-pen(Acm)-OH** are summarized in the table below for easy reference.

Property	Value	Reference(s)
IUPAC Name	(2S)-3-((acetamidomethyl)thio)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid	[2]
CAS Number	201421-14-9	[2][3]
Molecular Formula	C ₁₃ H ₂₄ N ₂ O ₅ S	[2][3]
Molecular Weight	320.41 g/mol	[3][4]
Purity	≥95% (Typically)	[2]
Melting Point	105 °C (for L-isomer)	[4]
Boiling Point	532.3 ± 50.0 °C (Predicted)	[4]
Density	1.184 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	3.54 ± 0.10 (Predicted)	[4]
Storage Conditions	2-8°C	[4]

Experimental Protocols

Boc-D-pen(Acm)-OH is primarily used in the Boc/Bzl strategy of solid-phase peptide synthesis. The following protocols detail its incorporation into a peptide chain and the subsequent deprotection of the side chain.

Incorporation via Boc-SPPS

This protocol outlines a standard cycle for coupling an amino acid, such as **Boc-D-pen(Acm)-OH**, to a resin-bound peptide chain.

Materials:

- Peptide-resin with a free N-terminal amine
- **Boc-D-pen(Acm)-OH**
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- N,N-Diisopropylethylamine (DIEA)
- N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
- 1-Hydroxybenzotriazole (HOBT) or other coupling additive
- N,N-Dimethylformamide (DMF)

Protocol:

- Resin Swelling: Swell the peptide-resin in DCM or DMF for 20-30 minutes in a suitable reaction vessel[5].
- Boc Deprotection:
 - Wash the resin with DCM (3x).
 - Add a solution of 25-50% TFA in DCM to the resin and agitate for 20-30 minutes to remove the N-terminal Boc group[6].
 - Filter the solution and wash the resin thoroughly with DCM (3-5x) to remove residual acid[6].
- Neutralization:
 - Wash the resin with DMF (3x).
 - Add a solution of 5-10% DIEA in DMF or DCM and agitate for 5-10 minutes. Repeat this step once[6][7].
 - Wash the resin with DMF (5x) and DCM (3x) to remove excess base.

- Amino Acid Coupling:
 - In a separate vessel, pre-activate **Boc-D-pen(Acm)-OH** (3 equivalents relative to resin loading) with a coupling agent like DCC (3 eq.) and an additive such as HOBt (3 eq.) in DMF for 10 minutes at 0°C[7].
 - Add the activated amino acid solution to the neutralized resin.
 - Agitate the mixture for 1-2 hours at room temperature[7].
 - Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, the coupling step can be repeated[7].
- Washing: Once coupling is complete, wash the resin with DMF (3-5x) and DCM (3-5x) to remove excess reagents. The resin is now ready for the next cycle.

Side-Chain Acm Group Deprotection

The Acm group is stable to TFA and must be removed in a separate step after peptide chain assembly and cleavage from the resin. Two common methods are presented below.

Method A: Deprotection using Mercury(II) Acetate

- Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL)[3].
- Carefully adjust the solution's pH to 4.0 with glacial acetic acid[3][4].
- Add mercury(II) acetate (1.0 to 10 equivalents per Acm group) while stirring[3][4].
- Re-adjust the pH to 4.0 and stir at room temperature for 1-2 hours[4].
- Add β -mercaptoethanol (20-30 equivalents) and let the mixture stand for at least 5 hours to precipitate mercury salts[3][4].
- Remove the precipitate by centrifugation. The supernatant contains the deprotected peptide with a free thiol group.

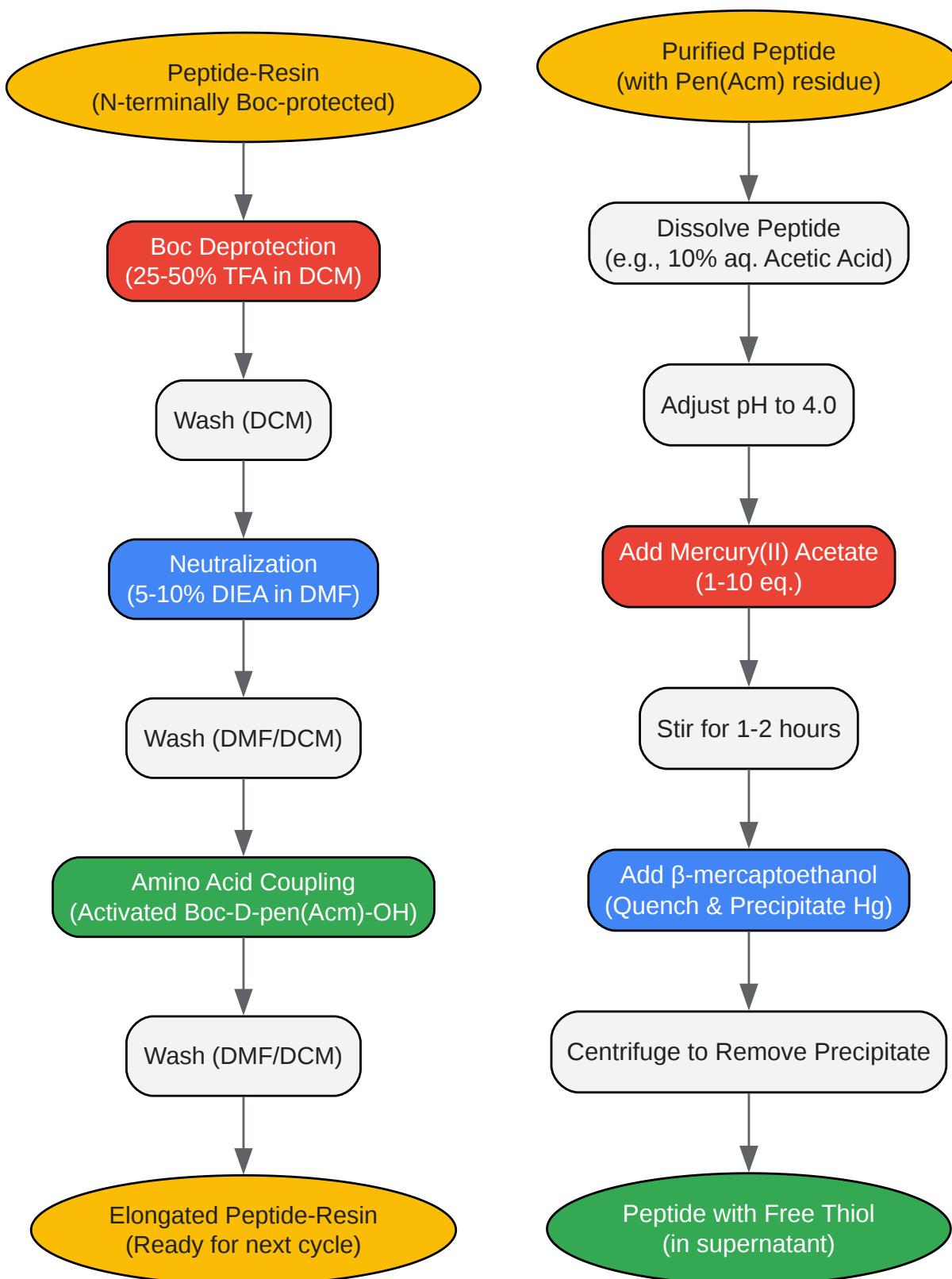
Method B: Deprotection and Oxidative Cyclization with Iodine

This method removes the Acm groups and simultaneously forms a disulfide bond, which is useful for creating cyclic peptides.

- Dissolve the Acm-protected peptide in a suitable solvent like aqueous methanol or 40% aqueous acetic acid at a low concentration (10^{-3} to 10^{-4} M) to favor intramolecular reactions[1][3].
- Add a solution of iodine (10-50 fold excess) dropwise while stirring[1][3].
- Monitor the reaction's progress by HPLC. It is typically complete within 1-2 hours[3].
- Quench the excess iodine by adding 1 M aqueous ascorbic acid or sodium thiosulfate solution dropwise until the yellow color disappears[1][3].
- The resulting solution containing the cyclized peptide can then be purified by preparative HPLC.

Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key experimental workflows involving **Boc-D-pen(Acm)-OH**.

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